BENGHE Foundational & Exploratory

Check Availability & Pricing

Ac-Leu-Gly-Lys(Ac)-MCA: A Comprehensive
Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ac-Leu-Gly-Lys(Ac)MCA

Cat. No.: B15601051

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic histone
deacetylase (HDAC) substrate, Ac-Leu-Gly-Lys(Ac)-MCA. This document details its core
properties, applications in enzyme kinetics, and detailed protocols for its use in high-throughput
screening and inhibitor profiling.

Introduction

Ac-Leu-Gly-Lys(Ac)-MCA is a synthetic peptide derivative that serves as a sensitive and
reliable substrate for measuring the enzymatic activity of histone deacetylases (HDACSs). This
fluorogenic substrate is based on the principle of a two-step enzymatic reaction. Initially, the
acetyl group on the lysine residue is removed by an HDAC. Subsequently, the deacetylated
peptide is cleaved by trypsin, leading to the release of the highly fluorescent 7-amino-4-
methylcoumarin (AMC) group. The resulting fluorescence intensity is directly proportional to the
HDAC activity.

Physicochemical Properties
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Property Value

I Acetyl-Leucyl-Glycyl-Ne-acetyl-Lysyl-7-amino-4-
methylcoumarin

Abbreviation Ac-Leu-Gly-Lys(Ac)-MCA

Molecular Formula C29H40N607

Molecular Weight 584.67 g/mol

Excitation Wavelength 360-380 nm

Emission Wavelength 440-460 nm

Storage

Store at -20°C, protected from light. Avoid

multiple freeze-thaw cycles.

Stability

Stable for at least one year when stored
properly.

Synthesis

The synthesis of Ac-Leu-Gly-Lys(Ac)-MCA is typically achieved through solid-phase peptide

synthesis (SPPS).[1] The general procedure involves the sequential coupling of amino acids to

a solid support resin.

Key Steps in Synthesis:

o Resin Preparation: A suitable resin, such as Rink amide resin, is used as the solid support.

e Fmoc Protection/Deprotection: The N-terminus of each amino acid is protected with a

fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a mild base (e.g.,

piperidine) before the next coupling step.

e Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is

activated (e.g., with HATU) and coupled to the deprotected N-terminus of the growing

peptide chain.
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e Acetylation: The N-terminus of the final peptide and the e-amino group of the lysine residue
are acetylated using acetic anhydride.

o Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all
remaining protecting groups are removed using a strong acid cocktail (e.qg., trifluoroacetic
acid).

 Purification: The crude peptide is purified by reverse-phase high-performance liquid
chromatography (RP-HPLC).

Enzyme Kinetics and Substrate Specificity

Ac-Leu-Gly-Lys(Ac)-MCA is a substrate for various histone deacetylases. The kinetic
parameters, including the Michaelis constant (Km) and maximum velocity (Vmax), are crucial
for understanding the interaction between the substrate and the enzyme.

Table of Kinetic Parameters for Ac-Leu-Gly-Lys(Ac)-MCA with HDACs:

Vmax (relative kcat/Km
Enzyme Km (pM) . kcat (s72)
units) (M—1s™?)
] Data not Data not
Rat Liver HDAC 44.2 1.0 ] .
available available
Data not Data not Data not Data not

Human HDACS ) ) ] )
available available available available

Note: Comprehensive kinetic data for Ac-Leu-Gly-Lys(Ac)-MCA across a wide range of HDACs
is not readily available in the reviewed literature. The provided data is from a study by Wegener
et al. (2003).

Experimental Protocols
Fluorogenic HDAC Activity Assay

This protocol outlines the steps for a standard two-step fluorogenic HDAC activity assay using
Ac-Leu-Gly-Lys(Ac)-MCA.
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Materials:

HDAC assay buffer (e.g., 50 mM Tris-HCI, pH 8.0, 137 mM NaCl, 2.7 mM KCI, 1 mM MgCI2)

Ac-Leu-Gly-Lys(Ac)-MCA stock solution (e.g., 10 mM in DMSO)

Purified HDAC enzyme

Trypsin solution (e.g., 1 mg/mL in assay buffer)

HDAC inhibitor (optional, for inhibitor screening)

Black 96-well or 384-well microplate

Fluorescence plate reader

Procedure:

Reaction Setup: In a microplate well, combine the HDAC assay buffer, the HDAC enzyme,
and the test compound (inhibitor or vehicle control).

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact
with the enzyme.

Initiate Reaction: Add Ac-Leu-Gly-Lys(Ac)-MCA to each well to a final concentration typically
in the low micromolar range.

HDAC Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

Develop Signal: Add trypsin solution to each well to stop the HDAC reaction and initiate the
cleavage of the deacetylated substrate.

Trypsin Reaction: Incubate the plate at 37°C for 15-30 minutes.

Fluorescence Measurement: Read the fluorescence intensity using a plate reader with
excitation at ~360-380 nm and emission at ~440-460 nm.

Counter-Assays for Interference
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When screening compound libraries, it is essential to identify and mitigate potential assay

interference.

Autofluorescence Counter-Assay:

o Prepare wells containing the assay buffer and the test compound at the same concentration

used in the primary assay.

e Do not add the HDAC enzyme or the substrate.

o Read the fluorescence at the same wavelengths as the primary assay. A high signal

indicates that the compound is autofluorescent.

Fluorescence Quenching Counter-Assay:

o Prepare wells containing the assay buffer, free 7-amino-4-methylcoumarin (AMC) at a

concentration that gives a robust signal, and the test compound.

e Do not add the HDAC enzyme or the substrate.

» Read the fluorescence. A significant decrease in the AMC signal in the presence of the

compound indicates quenching.

Visualizations

Step 1: HDAC Deacetylation

Ac-Leu-Gly-Lys(Ac)-MCA
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Step 2: Trypsin Cleavage
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Caption: Workflow of the two-step fluorogenic HDAC assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. Design, synthesis, and structural characterization of lysine covalent BH3 peptides
targeting Mcl-1 - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Ac-Leu-Gly-Lys(Ac)-MCA: A Comprehensive Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15601051#ac-leu-gly-lys-ac-mca-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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